molecular formula C3H8O2S B13617182 Propanesulfinic acid CAS No. 55109-28-9

Propanesulfinic acid

Cat. No.: B13617182
CAS No.: 55109-28-9
M. Wt: 108.16 g/mol
InChI Key: YGUNSCNKBIOMSG-UHFFFAOYSA-N
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Description

Propanesulfinic acid is an organic compound with the molecular formula C3H8O2S It is a sulfinic acid derivative, characterized by the presence of a sulfinic acid group (-SO2H) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanesulfinic acid can be synthesized through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to yield this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic hydrogenation of propane-1-sulfonic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Propanesulfinic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to propanesulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to propane-1-thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfinic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Propanesulfonic acid.

    Reduction: Propane-1-thiol.

    Substitution: Various substituted propane derivatives depending on the reagents used.

Scientific Research Applications

Propanesulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to modulate biological pathways.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which propanesulfinic acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. These interactions are mediated through the formation of covalent bonds or reversible interactions with the active sites of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanesulfonic acid: A fully oxidized form of propanesulfinic acid, used in similar applications but with different reactivity.

    Methanesulfinic acid: A smaller analog with similar chemical properties but different physical characteristics.

    Butanesulfinic acid: A larger analog with similar reactivity but different solubility and stability profiles.

Uniqueness

This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This dual reactivity makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

55109-28-9

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

IUPAC Name

propane-1-sulfinic acid

InChI

InChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5)

InChI Key

YGUNSCNKBIOMSG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)O

Origin of Product

United States

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